2-Chloro-3-(phenylselanyl)oxane
Description
2-Chloro-3-(phenylselanyl)oxane is an organoselenium compound characterized by a six-membered oxane (tetrahydropyran) ring substituted with a chlorine atom at position 2 and a phenylselanyl (-SePh) group at position 2. The presence of selenium distinguishes it from conventional halogenated or oxygenated heterocycles, offering unique electronic and steric properties.
Properties
CAS No. |
89113-96-2 |
|---|---|
Molecular Formula |
C11H13ClOSe |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2-chloro-3-phenylselanyloxane |
InChI |
InChI=1S/C11H13ClOSe/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
MPLBCVWQGSNERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(phenylselanyl)oxane typically involves the reaction of phenylselanyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of 2-Chloro-3-(phenylselanyl)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(phenylselanyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-3-(phenylselanyl)oxane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules.
Biology and Medicine: Organoselenium compounds, including 2-Chloro-3-(phenylselanyl)oxane, have shown potential in biological applications due to their antioxidant properties. They are being studied for their potential use in treating diseases related to oxidative stress.
Industry: In the industrial sector, 2-Chloro-3-(phenylselanyl)oxane is used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(phenylselanyl)oxane involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Halofuranones (e.g., EMX, BMX-3)
Compounds like (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) share chlorine substituents and cyclic ether frameworks but differ in ring size (furan vs. oxane) and functional groups (e.g., oxo/hydroxy vs. selanyl) . The phenylselanyl group in 2-Chloro-3-(phenylselanyl)oxane introduces greater steric bulk and polarizability compared to the dichloromethyl or hydroxy groups in halofuranones. This may enhance nucleophilic reactivity or alter metabolic stability.
Arylhaloimidazoles (e.g., 2-chloro-3-(2-chloropyridin-3-yl)-2-methyl-1,5-diarylhaloimidazole)
These compounds, studied for anti-inflammatory and antibacterial activity, feature halogenated aromatic systems but lack selenium . The absence of selenium in arylhaloimidazoles may reduce redox activity, a known property of selenides, which can influence antioxidant or pro-oxidant behavior in biological systems.
Reactivity and Stability
- Electrophilic Reactivity: The chlorine atom in 2-Chloro-3-(phenylselanyl)oxane may undergo nucleophilic substitution reactions, similar to EMX and BMX-3. However, the phenylselanyl group could stabilize intermediates via hyperconjugation or act as a leaving group in selenoxide elimination reactions, a feature absent in purely halogenated analogs .
- Oxidative Stability: Selenium-containing compounds are prone to oxidation, forming selenoxides or selenones. This contrasts with halogenated furanones, where oxidation typically occurs at carbonyl or hydroxy groups .
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